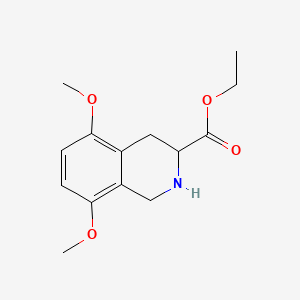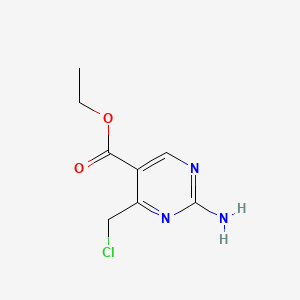
2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The tert-butoxycarbonyl group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Impacts
Synthetic Chemistry and Drug Development : Tetrahydroisoquinoline derivatives, including those related to the specified compound, are recognized for their presence in a variety of natural and synthetic compounds with significant biological activities. These compounds serve as "privileged scaffolds" in drug discovery, showing promise in cancer therapy, central nervous system disorders, cardiovascular diseases, and as antimicrobial agents. The development of these derivatives has been pivotal in advancing therapeutic agents with a broad spectrum of activity (Singh & Shah, 2017).
Environmental Science and Toxicology : The study of synthetic phenolic antioxidants (SPAs), which might include compounds similar to the specified chemical, emphasizes the importance of understanding their environmental fate, human exposure, and toxicity. These compounds are used to prolong product shelf life but have been detected in various environmental matrices and human tissues, raising concerns about their potential health impacts. Research suggests the need for novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Potential Therapeutic Applications
Biocatalyst Inhibition : Carboxylic acids, including derivatives similar to the specified compound, are explored for their effects on microbial fermentation processes. Understanding their inhibitory mechanisms on microbes is crucial for developing strategies to enhance the production of biorenewable chemicals. The potential of these compounds to act as both substrates and inhibitors in biotechnological applications highlights the need for robust microbial strains (Jarboe, Royce, & Liu, 2013).
Antioxidant Activity : The exploration of natural and synthetic carboxylic acids for their antioxidant properties is a significant area of research. These compounds play crucial roles in protecting against oxidative stress, suggesting their utility in developing antioxidants for food preservation, pharmaceuticals, and cosmetic applications. The study of their structure-activity relationships provides insights into designing more effective antioxidant compounds (Godlewska-Żyłkiewicz et al., 2020).
Safety and Hazards
Direcciones Futuras
The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in peptide synthesis is a promising area of research. The development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a potential future direction .
Propiedades
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNPAQSTAAGPBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724484 |
Source


|
| Record name | 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260644-27-6 |
Source


|
| Record name | 1,2(1H)-Isoquinolinedicarboxylic acid, 6-fluoro-3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260644-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)
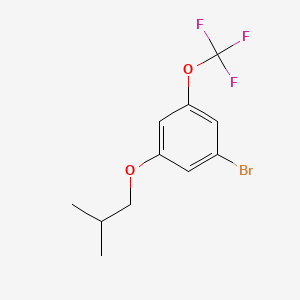
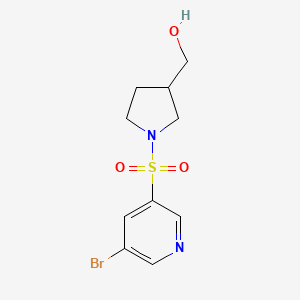
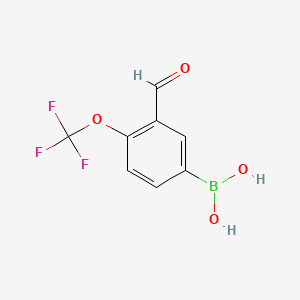




![[3,3'-Bipyridine]-5,5'-dicarbonitrile](/img/structure/B596214.png)

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)
